![molecular formula C19H20FN3O3S2 B2361619 4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide CAS No. 851865-37-7](/img/structure/B2361619.png)
4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN3O3S2 and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Microbial Enzymes
Compounds derived from sulfonamides, including structures related to the specified chemical, have been investigated for their ability to inhibit carbonic anhydrases (CAs) from various microorganisms. These enzymes are essential for microbial life, and their inhibition can lead to antifungal, antibacterial, and antiprotozoan activities. For instance, certain Schiff base sulfonamides have shown significant inhibition of β-carbonic anhydrases from pathogens such as Cryptococcus neoformans, Brucella suis, and Leishmania donovani chagasi, highlighting their potential as drug candidates for treating infections caused by these organisms (Ceruso et al., 2015).
Analytical Applications
Some sulfonamide derivatives have been utilized as reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols. This is particularly important in chemical, biological, and environmental sciences for the sensitive and selective detection of toxic benzenethiols and biologically active aliphatic thiols. One study demonstrated the use of a designed probe with a detection limit of 20 nM for thiophenol, showcasing its utility in environmental and biological sensing applications (Wang et al., 2012).
Antimicrobial and Anticancer Activities
Sulfonamide compounds have also been evaluated for their antimicrobial and anticancer activities. Novel structures derived from benzimidazole sulfonamides have shown potent activity against the gastric pathogen Helicobacter pylori, offering a new approach to combating this bacterium. These compounds displayed low minimal inhibition concentration (MIC) values and selectivity against H. pylori strains, including those resistant to current treatments, without significantly affecting other microbial species (Carcanague et al., 2002). Additionally, biphenylsulfonamides have been found to inhibit tumor-associated carbonic anhydrase isoforms IX and XII, showing cytotoxic activity against human cancer cell lines, which suggests their potential in cancer therapy (Morsy et al., 2009).
Properties
IUPAC Name |
4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-8-6-15(7-9-17)18(24)23-11-10-21-19(23)27-13-14-4-3-5-16(20)12-14/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOUKAASLRCHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
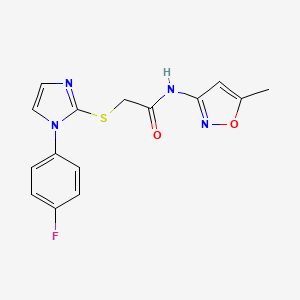
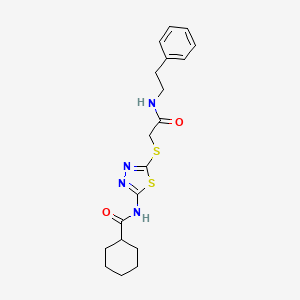
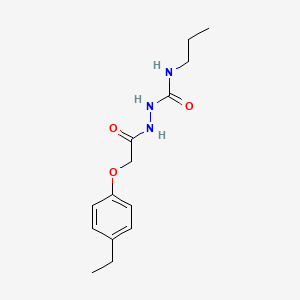
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
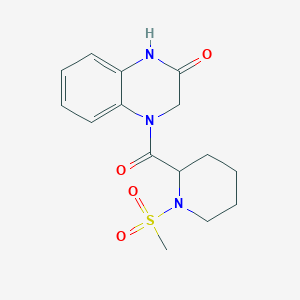
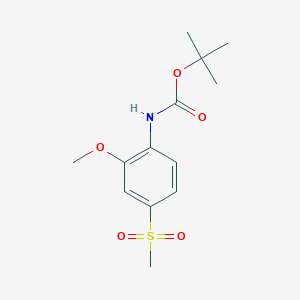
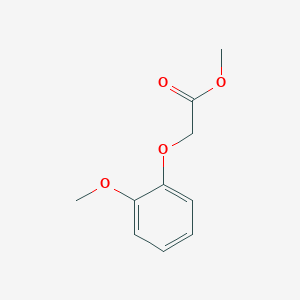
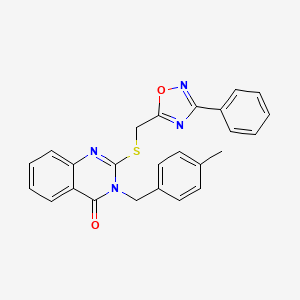


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)
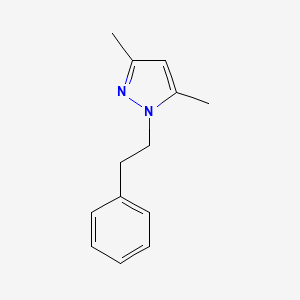
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)
